5-(3-BROMOPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Overview
Description
5-(3-BROMOPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a variety of functional groups, including a bromophenyl group, a hydroxy group, an imidazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrol-2-One Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the Imidazole Ring: This can be done through a nucleophilic substitution reaction where the imidazole ring is introduced.
Incorporation of the Thiophene Ring: This step may involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the interactions of its functional groups with biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring, for example, can bind to metal ions in enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-BROMOPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(3-CHLOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(3-FLUOROPHENYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromophenyl group, for example, can enhance its reactivity and binding affinity in biological systems compared to its chloro- or fluoro- analogs.
Properties
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3S/c22-15-5-1-4-14(12-15)18-17(19(26)16-6-2-11-29-16)20(27)21(28)25(18)9-3-8-24-10-7-23-13-24/h1-2,4-7,10-13,18,27H,3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPYXTPVQFPMRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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